molecular formula C12H15FO B7984034 (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol

Cat. No.: B7984034
M. Wt: 194.24 g/mol
InChI Key: AWXPGMQDSFFUOI-CMPLNLGQSA-N
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Description

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: is a chiral cyclopentanol derivative featuring a fluorine and a methyl group on the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (1R,2S)-cyclopentan-1-ol as the starting material.

  • Fluorination: The phenyl ring is introduced via a Friedel-Crafts alkylation reaction using 3-fluorobenzene and 4-methylbenzene.

  • Cyclization: The cyclopentanone intermediate undergoes cyclization to form the desired cyclopentanol derivative.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis often employs batch reactors with controlled temperature and pressure conditions to ensure product consistency.

  • Continuous Flow Chemistry: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of the compound.

Chemical Reactions Analysis

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: undergoes various chemical reactions, including:

  • Oxidation: The cyclopentanol group can be oxidized to form cyclopentanone.

  • Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in a different phenyl derivative.

  • Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions of the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products Formed:

  • Oxidation: Cyclopentanone.

  • Reduction: (1R,2S)-2-(3-methylphenyl)cyclopentan-1-ol.

  • Substitution: Ortho- and para-substituted phenyl derivatives.

Scientific Research Applications

This compound has diverse applications across various scientific fields:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol: is compared with similar compounds such as:

  • (1R,2S)-2-(3-chloro-4-methylphenyl)cyclopentan-1-ol

  • (1R,2S)-2-(3-fluoro-4-ethylphenyl)cyclopentan-1-ol

  • (1R,2S)-2-(3-fluoro-4-hydroxyphenyl)cyclopentan-1-ol

Uniqueness: The presence of the fluorine atom on the phenyl ring imparts unique chemical and biological properties compared to its chloro, ethyl, and hydroxy analogs.

This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXPGMQDSFFUOI-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCC2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCC[C@H]2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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